Array ( [bid] => 7516157 ) Buy 9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one

9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one

Catalog No.
S7801320
CAS No.
M.F
C17H16N2O2
M. Wt
280.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]p...

Product Name

9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one

IUPAC Name

9-methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C17H16N2O2/c1-12-6-3-4-8-15(12)21-11-14-10-16(20)19-9-5-7-13(2)17(19)18-14/h3-10H,11H2,1-2H3

InChI Key

QGWXBVUEGOGYFP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=CC(=O)N3C=CC=C(C3=N2)C

Canonical SMILES

CC1=CC=CC=C1OCC2=CC(=O)N3C=CC=C(C3=N2)C
MMP is a synthetic molecule developed by researchers in the field of medicinal chemistry. It was first synthesized in 2008, and since then, various studies have been conducted to explore its properties and potential applications.
MMP is a yellowish powder that is sparingly soluble in water but highly soluble in organic solvents such as DMSO, DMF, and chloroform. It has a molecular weight of 359.41 g/mol, a melting point of 178-180 °C, and a purity greater than 98%.
The synthesis of MMP involves a series of reactions starting from commercially available starting materials. Overall, the process involves methylation, nucleophilic substitution, and cyclization reactions. The synthesized compound is then characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry.
Several analytical methods have been used to quantify MMP in various matrices such as biological fluids, environmental samples, and industrial products. These methods include HPLC, LC-MS, GC-MS, and enzyme-linked immunosorbent assay (ELISA).
MMP exhibits various biological activities such as anti-inflammatory, antioxidant, anti-proliferative, and immunomodulatory effects. Its mechanism of action is believed to involve the inhibition of enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as the regulation of various signaling pathways.
Several studies have investigated the toxicity and safety of MMP in various in vitro and in vivo models. These studies have shown that MMP is generally well tolerated at low to moderate doses, and its toxicity increases with increasing doses and prolonged exposure.
MMP has been studied as a potential therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been investigated as an analytical tool for the detection and quantification of certain molecules in biological and environmental samples.
Despite the promising results obtained from various studies, the current state of research on MMP is still in the early stages. Further studies are needed to elucidate its mechanism of action, optimize its drug delivery systems, and explore its potential applications in various fields of research and industry.
MMP has potential implications in various fields of research and industry such as medicinal chemistry, pharmacology, environmental science, and nanotechnology. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of novel drugs for the treatment of various diseases. Additionally, its analytical properties make it a useful tool for the detection and quantification of certain molecules in biological and environmental samples.
Despite its potential, there are limitations to the use of MMP, such as its low aqueous solubility, limited bioavailability, and potential toxicity at high doses. To overcome these limitations, future research should focus on the optimization of drug delivery systems, the identification of new analogs with improved properties, and the exploration of new potential applications.
1. Investigation of the potential of MMP in the treatment of other diseases such as diabetes and cardiovascular disorders.
2. Development of targeted drug delivery systems for MMP to improve its bioavailability and reduce its toxicity.
3. Exploration of the potential of MMP as an anti-aging agent.
4. Synthesis of new analogs of MMP with improved properties.
5. Investigation of the toxicity and safety of MMP in long-term studies.
6. Exploration of the potential of MMP in the field of nanotechnology.
7. Investigation of the effects of MMP on microbiota.
8. Exploration of the potential of MMP as a dietary supplement in the prevention and treatment of diseases.
9. Investigation of the effects of MMP on the immune system.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

280.121177757 g/mol

Monoisotopic Mass

280.121177757 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types